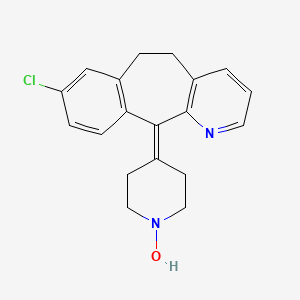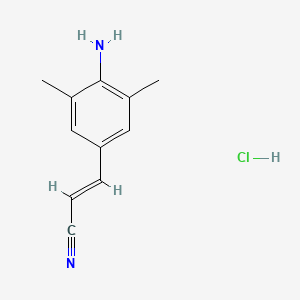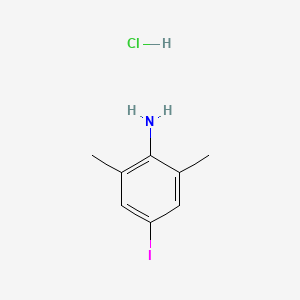
Haloperidol octanoate
Overview
Description
Haloperidol octanoate is a long-acting ester derivative of haloperidol, a well-known antipsychotic medication. Haloperidol is primarily used to treat schizophrenia and other psychotic disorders. The octanoate ester form is designed for depot injections, providing a sustained release of the active drug over an extended period. This formulation is particularly beneficial for patients who have difficulty adhering to daily medication regimens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of haloperidol octanoate involves the esterification of haloperidol with octanoic acid. The process typically includes the following steps:
Activation of Octanoic Acid: Octanoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated octanoic acid is then reacted with haloperidol in an appropriate solvent, such as dichloromethane, under reflux conditions to form this compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Haloperidol octanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield haloperidol and octanoic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidative metabolites.
Reduction: The carbonyl group in the butyrophenone moiety of this compound can be reduced to form secondary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Hydrolysis: Haloperidol and octanoic acid.
Oxidation: Various oxidative metabolites, including hydroxylated derivatives.
Reduction: Secondary alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
Haloperidol octanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding in the brain.
Medicine: Extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.
Mechanism of Action
Haloperidol octanoate exerts its effects through its active metabolite, haloperidol. Haloperidol is a potent antagonist of dopamine D2 receptors in the brain, particularly within the mesolimbic and mesocortical pathways. By blocking these receptors, haloperidol reduces the effects of excess dopamine, which is believed to contribute to the symptoms of psychosis. Additionally, haloperidol has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its overall therapeutic profile.
Comparison with Similar Compounds
Haloperidol decanoate: Another long-acting ester of haloperidol, used for similar therapeutic purposes.
Fluphenazine decanoate: A long-acting ester of fluphenazine, another typical antipsychotic.
Zuclopenthixol decanoate: A long-acting ester of zuclopenthixol, used in the treatment of schizophrenia.
Uniqueness of Haloperidol Octanoate: this compound is unique in its specific ester linkage, which provides a distinct pharmacokinetic profile compared to other long-acting esters. Its relatively shorter chain length compared to decanoate esters results in a different release rate and duration of action, offering an alternative for patients who may respond differently to various formulations.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELMJJZDVTJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150418 | |
| Record name | Haloperidol octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134807-34-3 | |
| Record name | Haloperidol octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134807343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOPERIDOL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J36258XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)





![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
